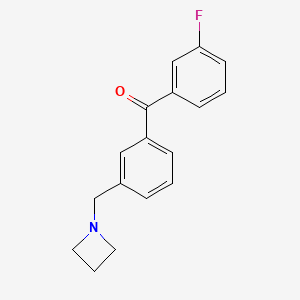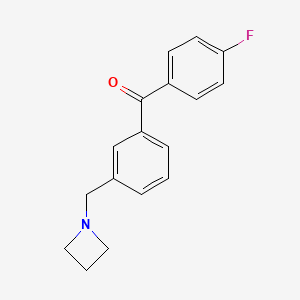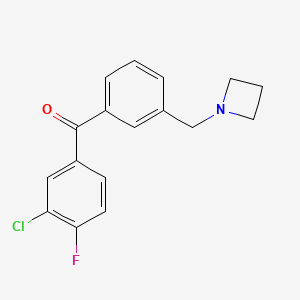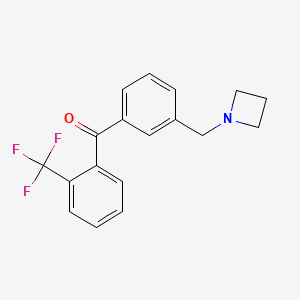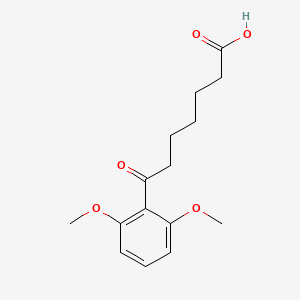
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid” is a complex organic molecule. It contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid), a 2,6-dimethoxyphenyl group (a phenyl ring with methoxy groups at the 2 and 6 positions), and an oxo group (a carbonyl group) at the 7th position of the heptanoic acid chain .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heptanoic acid chain, the introduction of the oxo group, and the attachment of the 2,6-dimethoxyphenyl group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxo group could potentially introduce double bond character into the molecule, and the 2,6-dimethoxyphenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically reactive, especially in conditions that favor its deprotonation. The oxo group could also potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and 2,6-dimethoxyphenyl groups could impact its solubility, while the length of the heptanoic acid chain could influence its phase at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity : A derivative of 7-oxoheptanoate exhibited moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research and therapy (Nurieva et al., 2015).
Key Intermediate for Synthesis : Methyl 7-Oxoheptanoate, a related compound, has been used in the synthesis of various chemical intermediates, highlighting its utility in organic synthesis (Ballini & Petrini, 1984).
Optical Purity and Asymmetric Hydrogenation : Studies on the synthesis of optically pure derivatives of dimethoxyphenylpropanoic acid show applications in developing asymmetric hydrogenation catalyst systems, which are crucial in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Density Functional Theory (DFT) Analysis : Research on the geometrical parameters and structural analysis of 7-oxoheptanoate derivatives via DFT provides insights into their chemical properties and potential applications in material science and molecular modeling (Çeti̇nkaya, 2017).
Antioxidant Properties and Biological Evaluation : Synthesis and characterization of triazoles derived from dimethoxyphenyl compounds reveal their antioxidant properties, suggesting potential use in developing new therapeutic agents (Dovbnya et al., 2022).
Enzymatic Modification for Antioxidant Capacity : The laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 7-oxoheptanoate, resulted in the production of compounds with higher antioxidant capacity, indicating potential for bioactive compound development (Adelakun et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-12-8-6-9-13(20-2)15(12)11(16)7-4-3-5-10-14(17)18/h6,8-9H,3-5,7,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVUUKWPWFECL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645472 |
Source


|
| Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-51-3 |
Source


|
| Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

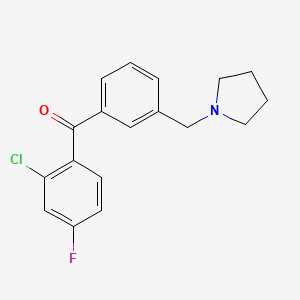
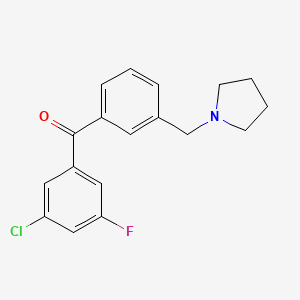

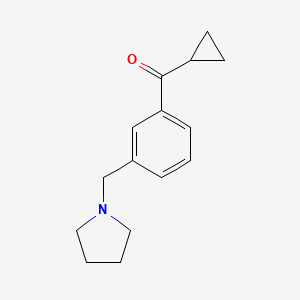
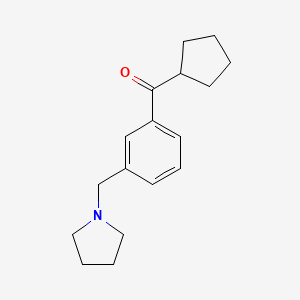
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
